molecular formula C6H12N4O B13120804 2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide

2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide

Cat. No.: B13120804
M. Wt: 156.19 g/mol
InChI Key: MREUJXJOFZFTKB-UHFFFAOYSA-N
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Description

2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide is a compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a tetrahydropyrimidine ring with an amino group at the 2-position, a methyl group at the N-position, and a carboxamide group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1,3-propanediamine with carbon disulfide (CS2) to form a dithiocarbamate intermediate, which is then methylated using methyl iodide to yield the desired product . The reaction conditions typically involve the use of a base such as sodium hydroxide (NaOH) and an organic solvent like methanol.

Industrial Production Methods

For large-scale industrial production, the compound can be synthesized using fermentation techniques. . This method allows for the production of the compound in high yields and with high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The amino and methyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it acts as a substrate-inhibitor for the betaine/GABA transporter 1 (BGT1), which plays a critical role in the regulation of GABA-mediated signaling in the central nervous system . The compound binds to the orthosteric site of the transporter, inhibiting its function and modulating GABAergic neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a substrate-inhibitor for BGT1 makes it particularly valuable in the study of GABAergic neurotransmission and the development of therapeutic agents targeting this system .

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide

InChI

InChI=1S/C6H12N4O/c1-8-5(11)4-2-9-6(7)10-3-4/h4H,2-3H2,1H3,(H,8,11)(H3,7,9,10)

InChI Key

MREUJXJOFZFTKB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CNC(=NC1)N

Origin of Product

United States

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